molecular formula C24H23FN2O2 B2409422 N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941980-33-2

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2409422
CAS No.: 941980-33-2
M. Wt: 390.458
InChI Key: ZIIIRTUHIKLPGL-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of diphenylpropyl and fluorobenzyl groups attached to an oxalamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

    Formation of the Diphenylpropyl Intermediate: The initial step involves the preparation of the 3,3-diphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This reaction requires benzene, propylene, and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. This step requires 4-fluorobenzyl chloride and a suitable base such as sodium hydride.

    Oxalamide Formation: The final step involves the formation of the oxalamide core by reacting the diphenylpropyl and fluorobenzyl intermediates with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxalamide group into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea
  • N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea

Comparison

Compared to similar compounds, N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both diphenylpropyl and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Its fluorobenzyl group, in particular, enhances its binding affinity to certain molecular targets, potentially increasing its efficacy in therapeutic applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIRTUHIKLPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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